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Compound of Interest

Compound Name: Methyl 5-bromo-6-chloropicolinate

Cat. No.: B567738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

characterization of Methyl 5-bromo-6-chloropicolinate, a halogenated pyridine derivative of

interest in medicinal chemistry and materials science. While detailed experimental data for this

specific compound is limited in publicly available literature, this guide consolidates available

information, proposes a robust synthetic route, and presents expected characterization data

based on analogous compounds and predictive models.

Compound Profile
Methyl 5-bromo-6-chloropicolinate is a substituted methyl ester of picolinic acid. Its structure,

featuring both bromine and chlorine atoms on the pyridine ring, makes it a versatile

intermediate for further chemical modifications.
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Property Value Source

Molecular Formula C₇H₅BrClNO₂ PubChem[1]

Molecular Weight 250.48 g/mol PubChem[2]

CAS Number 1214353-79-3 Parchem[3]

IUPAC Name
methyl 5-bromo-6-

chloropyridine-2-carboxylate
PubChem[1]

SMILES
COC(=O)C1=NC(=C(C=C1)Br)

Cl
PubChem[1]

Proposed Synthesis Protocol: Sandmeyer Reaction
A direct, peer-reviewed synthesis protocol for Methyl 5-bromo-6-chloropicolinate is not

readily available. However, a highly plausible and established method for the introduction of a

bromine atom onto an aromatic ring is the Sandmeyer reaction.[4][5][6][7] This approach

involves the diazotization of a primary aromatic amine followed by the substitution of the

diazonium group with a bromide ion, catalyzed by a copper(I) salt.

The proposed starting material for this synthesis is Methyl 5-amino-6-chloropicolinate.

Experimental Workflow
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Step 1: Diazotization

Step 2: Sandmeyer Reaction

Step 3: Work-up and Purification

Methyl 5-amino-6-chloropicolinate

Dissolve in HBr/H₂O

Cool to 0-5 °C

Add aq. NaNO₂ dropwise

Formation of Diazonium Salt Intermediate

Add diazonium salt solution

Prepare CuBr solution

Warm to RT, then heat

Methyl 5-bromo-6-chloropicolinate

Quench reaction

Extract with organic solvent

Dry organic layer

Concentrate in vacuo

Purify by column chromatography

Pure Methyl 5-bromo-6-chloropicolinate

Click to download full resolution via product page

Proposed synthesis workflow for Methyl 5-bromo-6-chloropicolinate.
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Detailed Methodology
Materials and Reagents:

Methyl 5-amino-6-chloropicolinate

Hydrobromic acid (48% aqueous solution)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography elution

Procedure:

Step 1: Diazotization of Methyl 5-amino-6-chloropicolinate

In a round-bottom flask, suspend Methyl 5-amino-6-chloropicolinate (1.0 eq) in a mixture of

hydrobromic acid (48%) and water.

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the

temperature remains below 5 °C.
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Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition

is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution.

Vigorous nitrogen gas evolution should be observed.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

Step 3: Work-up and Purification

Cool the reaction mixture to room temperature and quench by pouring it into water.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or

ethyl acetate (3 x volumes).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to afford pure Methyl 5-bromo-6-chloropicolinate.

Characterization Data
While experimental spectra for Methyl 5-bromo-6-chloropicolinate are not widely published,

the following table summarizes predicted data and data from analogous compounds.
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Analysis Predicted/Analogous Data

¹H NMR

The spectrum is expected to show two doublets

in the aromatic region for the two pyridine

protons and a singlet for the methyl ester

protons. Based on data for Methyl 6-

bromopicolinate, the aromatic protons would

likely appear between δ 7.5 and 8.5 ppm, and

the methyl singlet around δ 4.0 ppm.[8]

¹³C NMR

The spectrum is predicted to show seven

distinct carbon signals: five for the pyridine ring

(two of which will be quaternary) and one for the

methyl ester, and one for the carbonyl carbon.

Chemical shifts for the aromatic carbons are

expected in the range of δ 120-160 ppm, the

ester methyl carbon around δ 53 ppm, and the

carbonyl carbon around δ 164 ppm.

Mass Spec.

Predicted m/z values for various adducts are

available from PubChem.[1] Key predicted

values include: [M+H]⁺: 249.92650, [M+Na]⁺:

271.90844, [M-H]⁻: 247.91194.[1] The spectrum

will show a characteristic isotopic pattern due to

the presence of both bromine and chlorine.

IR

The IR spectrum is expected to show

characteristic peaks for the C=O stretch of the

ester (around 1720-1740 cm⁻¹), C-O stretch

(around 1200-1300 cm⁻¹), and C-Cl and C-Br

stretches in the fingerprint region.

Potential Applications and Biological Relevance
Halogenated picolinates are recognized as important intermediates in the pharmaceutical and

agrochemical industries.[9] While specific biological activity for Methyl 5-bromo-6-
chloropicolinate has not been documented, related compounds like Methyl 5-bromo-6-

methylpicolinate have been investigated for applications in advanced skincare and material
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science, highlighting the potential for this class of molecules in diverse fields. The presence of

bromo and chloro substituents provides reactive handles for further synthetic transformations,

making it a valuable building block for the synthesis of more complex, biologically active

molecules.

Logical Relationships in Synthesis
The core of the proposed synthesis relies on the well-established Sandmeyer reaction. The

logical flow of this transformation is depicted below.

Aromatic Primary Amine
(Methyl 5-amino-6-chloropicolinate)

Diazonium Salt

Diazotization

Aryl Radical

SET from Cu(I)

Aryl Bromide
(Methyl 5-bromo-6-chloropicolinate)

Bromine Transfer

+ NaNO₂, HBr
(0-5 °C)

+ CuBr
- N₂

Radical Transfer

Click to download full resolution via product page

General mechanism of the Sandmeyer reaction.

This guide provides a foundational understanding of the synthesis and characterization of

Methyl 5-bromo-6-chloropicolinate. Researchers are encouraged to use this information as a
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starting point for their own experimental work, with the understanding that optimization of the

proposed synthetic protocol may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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